molecular formula C22H17N3O B14443642 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole CAS No. 72990-87-5

4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole

Cat. No.: B14443642
CAS No.: 72990-87-5
M. Wt: 339.4 g/mol
InChI Key: ZMMKBXHUTZGFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings The compound’s structure includes a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole typically involves a multi-step process. One common method is the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic aromatic compound. The general synthetic route includes the following steps:

    Diazotization: The primary aromatic amine is treated with nitrous acid (HNO2) to form the aryldiazonium ion.

    Coupling Reaction: The aryldiazonium ion is then coupled with a nucleophilic aromatic compound, such as an aryl amine or phenol, to form the azo compound.

    Cyclization: The resulting azo compound undergoes cyclization to form the 1,2-oxazole ring.

Industrial production methods may involve variations of these steps, optimized for large-scale synthesis and higher yields.

Chemical Reactions Analysis

4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond (-N=N-), resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogens or halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to its ability to undergo redox reactions, interact with cellular components, and modulate biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its antimicrobial or anticancer activity.

Comparison with Similar Compounds

4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole can be compared with other similar azo compounds, such as:

The uniqueness of this compound lies in its specific combination of aromatic rings and the 1,2-oxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

72990-87-5

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

(3,5-diphenyl-1,2-oxazol-4-yl)-(4-methylphenyl)diazene

InChI

InChI=1S/C22H17N3O/c1-16-12-14-19(15-13-16)23-24-21-20(17-8-4-2-5-9-17)25-26-22(21)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

ZMMKBXHUTZGFJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(ON=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.